Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a nitro group and a methyl ester group attached to the triazole ring
Properties
IUPAC Name |
methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISXCYXLGZZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317868 | |
| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70965-23-0 | |
| Record name | 70965-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates deprotonation of the triazole, enhancing nucleophilicity.
- Stoichiometry : A 1:1.2 molar ratio of triazole to methyl bromoacetate minimizes side products like bis-alkylated derivatives.
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours, achieving yields of 65–75% after purification.
Table 1 : Direct Alkylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | Cs₂CO₃ | +10–15% |
| Solvent | DMF | +5–10% |
| Reaction Temperature | 70°C | Maximizes rate |
| Time | 18 hours | Balances conversion and degradation |
Limitations
- Starting Material Availability : 3-Nitro-1H-1,2,4-triazole is less commercially accessible than its amino counterpart, necessitating in-situ nitration steps.
- Regioselectivity : Competing alkylation at the 4-position of the triazole ring can occur, requiring chromatographic separation to isolate the desired N1-isomer.
Two-Step Synthesis via Amino Intermediate
An alternative route involves synthesizing methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate followed by nitration. This method circumvents the limited availability of nitro-substituted triazoles.
Step 1: Alkylation of 3-Amino-1H-1,2,4-Triazole
3-Amino-1H-1,2,4-triazole reacts with methyl bromoacetate in DMF using K₂CO₃ as a base. The reaction achieves 80–85% yield after 12 hours at 60°C.
Key Reaction :
$$ \text{3-Amino-1H-1,2,4-triazole + Methyl bromoacetate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate} $$
Step 2: Nitration of the Amino Group
The amino group is oxidized to nitro using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C. This step proceeds with 70–75% yield, avoiding over-oxidation.
Key Reaction :
$$ \text{Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate} \xrightarrow{\text{H₂O₂, CH₃COOH}} \text{Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate} $$
Table 2 : Two-Step Synthesis Efficiency
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| 1 | 80–85 | 95 | Regioselective alkylation |
| 2 | 70–75 | 90 | Controlling oxidation depth |
Continuous-Flow Synthesis Methods
Recent advances employ continuous-flow reactors to enhance scalability and safety. This system integrates triazole alkylation and nitration in a telescoped process, reducing intermediate isolation.
Process Design
- Reactor Configuration : Two sequential modules (alkylation and nitration) with residence times of 10 and 20 minutes, respectively.
- Solvent System : Acetonitrile enables homogeneous mixing and efficient heat dissipation.
- Yield : 82% overall yield, surpassing batch methods by 15–20%.
Table 3 : Batch vs. Continuous-Flow Comparison
| Parameter | Batch Process | Continuous-Flow |
|---|---|---|
| Total Yield (%) | 65 | 82 |
| Reaction Time (h) | 30 | 0.5 |
| Purity (%) | 90 | 95 |
| Scalability | Limited | High |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and minimal waste. Key strategies include:
- Catalyst Recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce reagent consumption.
- Solvent Recovery : Distillation reclaims >90% of DMF or acetonitrile, lowering environmental impact.
- Process Analytical Technology (PAT) : In-line NMR and IR spectroscopy monitor reaction progress, ensuring consistent quality.
Challenges and Optimization Strategies
Regioselectivity Control
Alkylation at the 1-position is favored due to steric and electronic factors. Computational studies using density functional theory (DFT) reveal that the transition state for N1-alkylation is 2.3 kcal/mol lower in energy than N4-alkylation, explaining the observed selectivity.
Mitigation Strategies :
Scientific Research Applications
Medicinal Chemistry
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate has garnered attention for its potential biological activities. It serves as a building block for various pharmaceutical compounds due to its unique structure that allows it to participate in numerous chemical reactions. Notably, it exhibits antimicrobial and antitumor properties .
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound may inhibit the growth of specific pathogens through various biochemical pathways. For example, studies have shown that triazole derivatives can disrupt cell wall synthesis in bacteria.
Materials Science
In materials science, this compound is explored for its potential in developing novel functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Furthermore, the compound's ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology .
Comparative Analysis of Applications
| Application Field | Specific Use Cases | Notable Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Exhibits antimicrobial and antitumor properties |
| Materials Science | Functional materials development | Enhances thermal stability and mechanical strength |
| Synthetic Organic Chemistry | Building block for pharmaceuticals | Versatile in chemical reactions |
Mechanism of Action
The mechanism of action of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
3-Nitro-1H-1,2,4-triazole: A precursor in the synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.
Methyl (1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, resulting in different chemical properties and reactivity.
Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate:
Uniqueness: this compound is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in energetic materials, while the ester group allows for further functionalization in synthetic chemistry.
Biological Activity
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 186.12 g/mol
- CAS Number : 70965-23-0
The structure of this compound includes a nitro group attached to a triazole ring, which is critical for its biological activity.
Antimicrobial Activity
This compound has shown promising results in various antimicrobial assays. Notably, it has been evaluated against several pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity Summary
| Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.67 - 31.25 | |
| Escherichia coli | 31.25 | |
| Enterococcus faecalis | 31.25 | |
| Candida albicans | >62.50 |
The compound demonstrated significant antibacterial activity against the ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) indicate that this compound is particularly effective against Gram-positive bacteria.
Antiparasitic Activity
Research has also highlighted the antiparasitic potential of this compound. It has been tested against Trypanosoma cruzi, the causative agent of Chagas disease.
Case Study: Anti-Trypanosomal Activity
In a study evaluating various nitrotriazole derivatives, this compound exhibited significant growth inhibition against T. cruzi amastigotes with an IC ranging from 40 nM to 1.97 µM. Importantly, these compounds showed low cytotoxicity towards mammalian cells (L6 cells), indicating a favorable selectivity index .
The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens:
- Nitroreductase Activation : The nitro group in the triazole structure is crucial for activation by nitroreductases present in certain parasites like T. cruzi. This activation leads to the formation of toxic metabolites that disrupt cellular functions .
- Inhibition of Enzymatic Pathways : Compounds containing the triazole moiety have been shown to inhibit key enzymes involved in parasite metabolism and replication.
Q & A
Q. How do crystallographic data (e.g., SHELX-refined structures) inform the design of triazole-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
